Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
This compound (CAS 2059966-42-4) is a heterocyclic derivative with a molecular formula of C₁₉H₂₄ClN₃O₄S and a molecular weight of 425.93 g/mol . Its structure features a chlorosulfonylmethyl group at position 3 and a propan-2-yl (isopropyl) substituent at position 2 of the imidazo[1,2-a]pyrazine core. Current data indicate its use in pharmaceutical and agrochemical research, though specific biological activity remains uncharacterized in the provided evidence .
Properties
Molecular Formula |
C18H22ClN3O4S |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
benzyl 3-(chlorosulfonylmethyl)-2-propan-2-yl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C18H22ClN3O4S/c1-13(2)17-15(12-27(19,24)25)22-9-8-21(10-16(22)20-17)18(23)26-11-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
JKODIKMASOPNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Core Heterocyclic Synthesis
The initial step involves constructing the imidazo[1,2-a]pyrazine core, a fused bicyclic heterocycle characterized by its aromatic stability and reactivity. Common approaches include:
Cyclization of suitable precursors:
The heterocyclic core can be synthesized via cyclization of 2-aminopyrazines with α-haloketones or aldehydes bearing substituents such as isopropyl groups. For example, condensation of 2-aminopyrazine derivatives with 2-chloro-3-methylbutan-2-one under acidic or basic conditions facilitates ring closure.Use of multicomponent reactions:
Strategies such as the Groebke-Blackburn-Bischer (GBB) multicomponent reaction enable rapid assembly of the fused heterocycle by combining aminopyrazines, aldehydes, and isocyanides, followed by cyclization.
Research Findings:
A patent describes the synthesis of similar heterocyclic systems via condensation of 2-aminopyrazines with α-haloketones, followed by oxidative cyclization to yield the core structure.
Research Findings:
Lithiation methods have been successfully employed to selectively functionalize heterocycles, allowing for the introduction of alkyl groups such as propan-2-yl with high regioselectivity.
Chlorosulfonyl Group Installation
The chlorosulfonyl functional group is typically introduced via sulfonylation:
Reaction with chlorosulfonic acid:
The heterocyclic intermediate is treated with chlorosulfonic acid under controlled temperature conditions to attach the chlorosulfonyl group selectively at the methyl position or other reactive sites.Use of sulfonyl chlorides:
Alternatively, pre-formed chlorosulfonyl chlorides can be reacted with nucleophilic centers on the heterocycle in the presence of bases such as pyridine or triethylamine.
Research Findings:
Patent literature indicates that sulfonyl chlorides readily react with heterocyclic compounds bearing nucleophilic sites, enabling the formation of chlorosulfonyl derivatives with high regioselectivity.
Esterification with Benzyl Alcohol
The final step involves esterification of the carboxylic acid group:
Carboxyl activation:
Activation of the carboxylic acid (or acid chloride intermediate) with reagents such as thionyl chloride or oxalyl chloride.Reaction with benzyl alcohol:
The activated acid reacts with benzyl alcohol under reflux conditions, often in the presence of a base like pyridine, to form the benzyl ester.
Research Findings:
Standard esterification protocols using acid chlorides or anhydrides are employed, with purification achieved through column chromatography or recrystallization.
Summary of the Synthetic Route
| Step | Reaction | Reagents & Conditions | Key Features |
|---|---|---|---|
| 1 | Formation of heterocyclic core | Condensation of 2-aminopyrazine with α-haloketone | Cyclization, aromatic stabilization |
| 2 | Introduction of propan-2-yl group | Lithiation or nucleophilic substitution | Regioselective alkylation |
| 3 | Chlorosulfonylation | Reaction with chlorosulfonic acid | Selective sulfonylation at methyl group |
| 4 | Esterification | Activation with thionyl chloride, reaction with benzyl alcohol | Formation of benzyl ester |
Data Table: Summary of Preparation Methods and Key Parameters
| Method Stage | Reagents | Conditions | Yield & Purity | Notes |
|---|---|---|---|---|
| Core heterocycle synthesis | 2-Aminopyrazine, α-haloketone | Reflux, acid/base catalysis | Moderate to high | Requires purification |
| Alkylation | Isopropyl bromide, base | Room temperature to reflux | High | Regioselective |
| Chlorosulfonylation | Chlorosulfonic acid | Low temperature, inert atmosphere | High regioselectivity | Excess reagent avoided |
| Esterification | Benzyl alcohol, acid chloride | Reflux | High | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced under appropriate conditions to modify the functional groups.
Oxidation Reactions: Oxidation can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alcohols.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modification of protein function. The imidazo[1,2-a]pyrazine core may also interact with specific receptors or enzymes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The following compounds share the imidazo[1,2-a]pyrazine scaffold but differ in substituents, influencing their physicochemical and reactive properties:
Table 1: Key Structural and Molecular Comparisons
Physicochemical Properties
Industrial and Research Relevance
- Target Compound: Limited availability (currently out of stock) suggests niche applications, possibly in kinase inhibitor development or as a sulfonylating agent .
- Fluorinated Analogues (CAS 2059948-92-2, 2060043-48-1) : Fluorine atoms improve metabolic stability and bioavailability, aligning with trends in medicinal chemistry .
- Dihydrochloride Salt (CAS 906797-71-5) : Preferred for preclinical studies requiring aqueous solubility, such as in vitro assays .
Biological Activity
Benzyl 3-[(chlorosulfonyl)methyl]-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS No. 2059949-11-8) is a synthetic compound belonging to the imidazo[1,2-a]pyrazine family. Its complex structure and functional groups suggest a range of potential biological activities, making it of interest in pharmaceutical research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 411.90 g/mol. The presence of the chlorosulfonyl group and the carboxylate moiety enhances its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClN₃O₄S |
| Molecular Weight | 411.90 g/mol |
| CAS Number | 2059949-11-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activities or modifying protein functions. This mechanism suggests its role as a possible therapeutic agent in various diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in treating bacterial infections. The mechanism likely involves disruption of bacterial cell processes through enzyme inhibition.
Anticancer Properties
This compound has also been studied for its anticancer potential . Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis. Further research is needed to elucidate the specific pathways involved.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in the imidazo[1,2-a]pyrazine family:
-
Antimicrobial Studies :
- A study demonstrated that similar imidazo[1,2-a]pyrazines showed significant activity against various bacterial strains. The compound's structural features contribute to its effectiveness against drug-resistant strains.
-
Anticancer Research :
- In vitro studies indicated that imidazo[1,2-a]pyrazines could induce apoptosis in cancer cells through modulation of signaling pathways such as the PI3K/Akt pathway.
-
Enzyme Inhibition :
- Research has shown that chlorosulfonyl-containing compounds can inhibit specific enzymes involved in cancer progression and bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
